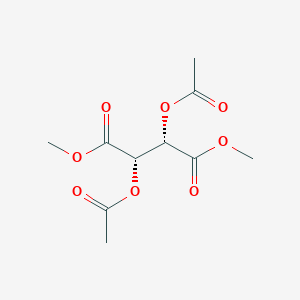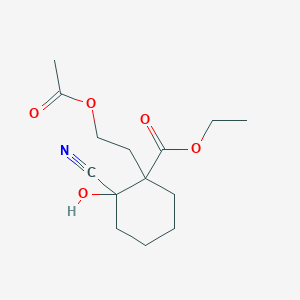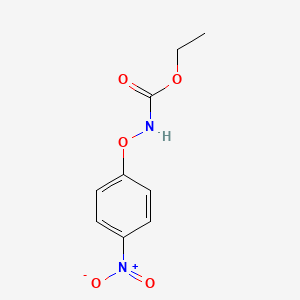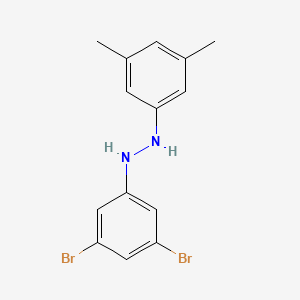
1,1',1''-Methanetriyltris(4-ethynylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) is a chemical compound with the molecular formula C25H16 It is a star-shaped molecule consisting of a central benzene ring connected to three ethynylbenzene groups via a methanetriyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a central benzene core with ethynylbenzene groups in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds in the ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated structures.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) depends on the specific application. In general, its effects are mediated by its ability to participate in various chemical reactions due to the presence of ethynyl groups and the central benzene core. These reactions can lead to the formation of new chemical bonds and the modification of existing structures, which can be exploited in different scientific and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-Methanetriyltris(4-bromobenzene): Similar structure but with bromine atoms instead of ethynyl groups.
1,1’,1’'-Methanetriyltris(4-nitrobenzene): Similar structure but with nitro groups instead of ethynyl groups.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
Uniqueness
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of conjugated polymers and advanced materials, as well as in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
10509-19-0 |
|---|---|
Formule moléculaire |
C25H16 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-[bis(4-ethynylphenyl)methyl]-4-ethynylbenzene |
InChI |
InChI=1S/C25H16/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18,25H |
Clé InChI |
RDKOQZYMNDDUNJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)


